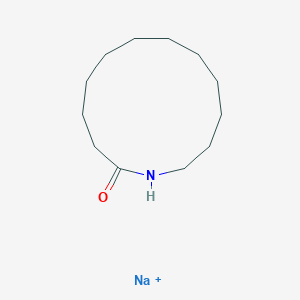
2,2'-Difluorodiphenyldisulfide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2,2'-Difluorodiphenyldisulfide, such as 3,3′-Disulfonated-4,4′-difluorodiphenyldisulfone sodium salt, has been achieved through reactions involving fluorobenzene, thionyl chloride, H2O2, and sulfonation with fuming sulfuric acid, offering a yield of 57% and confirmed by 1H NMR (Li Gao-feng, 2011). Additionally, novel pathways to geminal difluorosulfides have been described, showcasing the rich chemistry and versatility of fluorinated compounds (Pierre Salomon & S. Zard, 2014).
Molecular Structure Analysis
The molecular structure of 2,2'-Difluorodiphenyldisulfide and related compounds exhibits significant influence from the fluorine atoms, impacting its reactivity and interactions. For instance, the structural analysis of related fluorinated compounds through spectroscopic methods and quantum chemical calculations reveals insights into the conformations and electronic structure that guide their reactivity and interactions (S. Ulic et al., 2002).
Chemical Reactions and Properties
Fluorinated compounds such as 2,2'-Difluorodiphenyldisulfide participate in diverse chemical reactions, leveraging the unique reactivity of fluorine. For example, the deoxyfluorination of carboxylic acids to acyl fluorides and subsequent amidation reactions highlight the utility of fluorinated reagents in organic synthesis, showcasing the chemical versatility of these compounds (Xiu Wang et al., 2021).
Applications De Recherche Scientifique
Synthesis and Chemical Applications
- Synthesis of Sulfur(VI) Fluorides : 2,2'-Difluorodiphenyldisulfide has been utilized in the synthesis of sulfur(VI) fluorides, which are important in various chemical reactions. This process demonstrates its utility in creating diverse aryl fluorosulfates and sulfamoyl fluorides under mild conditions, highlighting its role in facilitating complex chemical syntheses (Zhou et al., 2018).
- Nucleophilic (Phenylthio)difluoromethylation : The compound is also significant in the nucleophilic (phenylthio)difluoromethylation of carbonyl compounds. This method efficiently transfers the "PhSCF2" group into various aldehydes and ketones, showcasing its versatility in organic synthesis (Prakash et al., 2005).
Environmental and Biological Research
- Perfluorinated Compounds in Environmental Systems : Studies have shown the presence and impact of perfluorinated compounds like 2,2'-Difluorodiphenyldisulfide in various environmental systems. These compounds, due to their persistence, pose long-term concerns for human and environmental health (Wang et al., 2017).
- Biotransformation of Perfluoroalkyl Acid Precursors : Research into the biotransformation of perfluoroalkyl acid precursors, including compounds like 2,2'-Difluorodiphenyldisulfide, has been conducted to understand their environmental fate and effects. This is crucial for assessing their potential hazards and managing their presence in the environment (Zhang et al., 2020).
Industrial and Consumer Product Applications
- Use in Fuel Cells and Consumer Products : 2,2'-Difluorodiphenyldisulfide has been implicated in the manufacturing of products like fuel cells, surfactants, and plastic additives. Its presence in various consumer products underlines its widespread industrial utility (Eisman, 1990).
Health and Safety Concerns
- Exposure in Humans : Studies have shown the presence of perfluorinated compounds, related to 2,2'-Difluorodiphenyldisulfide, in human blood samples. This raises concerns about their bioaccumulation and potential health effects on humans (Kannan et al., 2004).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-fluoro-2-[(2-fluorophenyl)disulfanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLPHWROVJBMHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)SSC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563479 | |
| Record name | 1,1'-Disulfanediylbis(2-fluorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Difluorodiphenyldisulfide | |
CAS RN |
14135-38-7 | |
| Record name | 1,1'-Disulfanediylbis(2-fluorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis-(2-fluorophenyl)disulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














